![molecular formula C21H22ClN5O2 B2870528 2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-92-3](/img/structure/B2870528.png)
2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyclopentyl group, a purine ring, and an imidazole ring . These features suggest that it might have interesting chemical and biological properties.
Scientific Research Applications
Antimicrobial Agent
Imidazole derivatives are known for their antimicrobial properties. The compound can be synthesized into various derivatives that exhibit potent activity against a range of microorganisms. For instance, certain imidazole derivatives have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents .
Antifungal Applications
The structural similarity of this compound to known antifungal agents suggests its potential use in treating fungal infections. Imidazole and its derivatives, like clotrimazole and miconazole, are widely used as antifungal medications, and the compound could be developed into a new class of antifungal drugs .
Larvicidal Activities
Research on imidazole derivatives has also demonstrated their effectiveness as larvicides. These compounds can be used to control mosquito populations by targeting larvae, which is crucial in preventing diseases like malaria and dengue .
Pharmaceutical Analysis
This compound can serve as a secondary standard in pharmaceutical analysis, ensuring the quality and consistency of pharmaceutical products through release testing, method development, and calibration requirements .
Antitumor and Anticancer Properties
Imidazole derivatives are being studied for their antitumor and anticancer properties. The compound’s ability to be modified into various derivatives means it could be used to develop new medications for treating different types of cancer .
Chemotherapy
Due to the high nitrogen content in imidazole rings, these compounds are of interest in chemotherapy applications. They can be used to create drugs that are effective in treating diseases that require chemotherapy, such as certain cancers .
Crop Protection
Imidazole derivatives are also applied in crop protection. They can be synthesized into compounds that protect crops from various fungal diseases, which is vital for maintaining food security .
Antioxidant Potential
Some imidazole derivatives have been evaluated for their antioxidant potential and have shown good scavenging potential compared to ascorbic acid. This indicates that the compound could be developed into an antioxidant agent .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family, which forms complexes with cyclins to regulate the cell division cycle and modulate gene transcription .
Mode of Action
The compound interacts with CDK9, inhibiting its activity . This inhibition disrupts the normal function of CDK9, which is to phosphorylate the C-terminal domain (CTD) subunit of RNA polymerase II . This disruption can lead to changes in gene transcription and cell cycle regulation .
Biochemical Pathways
The inhibition of CDK9 affects the RNA transcription pathway . CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (p-TEFb), an elongation factor during RNA transcription . By inhibiting CDK9, the compound disrupts the function of p-TEFb, potentially affecting the transcription of various genes .
Pharmacokinetics
Similar compounds have been noted for their improved potency, metabolic stability, and aqueous solubility . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of CDK9 by this compound can lead to changes in gene transcription and cell cycle regulation . This can result in the disruption of normal cell function and potentially lead to cell death . In the context of cancer cells, this could result in a decrease in tumor growth .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-11-25-17-18(23-20(25)27(13)16-5-3-4-6-16)24(2)21(29)26(19(17)28)12-14-7-9-15(22)10-8-14/h7-11,16H,3-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVSYAMNRVSCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-8-cyclopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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